2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(5-methyl-3-oxo-7-pyridin-2-yl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N6O2/c1-12-25-16(15-8-4-5-9-24-15)10-17-27-28(19(31)29(12)17)11-18(30)26-14-7-3-2-6-13(14)20(21,22)23/h2-10H,11H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONSUQHVOJBZSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=NN(C(=O)N12)CC(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolopyrimidine core, followed by the introduction of the pyridinyl and trifluoromethylphenyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Core Triazolopyrimidine Reactivity
The triazolopyrimidine scaffold undergoes characteristic reactions influenced by its electron-deficient aromatic system and substituents.
| Reaction Type | Conditions | Reagents/Catalysts | Outcome/Products | Source |
|---|---|---|---|---|
| Nucleophilic Substitution | DMF, 80°C, inert atmosphere | Alkyl halides (e.g., CH₃I) | Methylation at N1 or N4 positions | |
| Oxidation | H₂O₂ (30%), AcOH, 60°C | – | Introduction of hydroxyl groups at C6 | |
| Cycloaddition | Microwave, 120°C, 30 min | Ethyl propiolate | Formation of fused pyrazole derivatives |
Key findings:
-
Methylation occurs selectively at the N1 position due to steric hindrance from the pyridin-2-yl group.
-
Oxidation enhances solubility but reduces lipophilicity, critical for pharmacokinetic optimization.
Acetamide Side Chain Modifications
The acetamide moiety participates in hydrolysis and coupling reactions, enabling structural diversification.
Key findings:
-
Hydrolysis under acidic conditions preserves the triazolopyrimidine core integrity.
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DCC-mediated coupling achieves >85% yield with electron-deficient amines.
Pyridin-2-yl Group Reactivity
The pyridine ring undergoes electrophilic substitution and coordination chemistry.
Key findings:
-
Nitration occurs preferentially at the para position relative to the triazolopyrimidine attachment .
-
Cu(II) complexes show enhanced stability in aqueous media, relevant for catalytic applications.
Trifluoromethylphenyl Interactions
The -CF₃ group influences electronic properties and participates in halogen-bonding interactions.
Key findings:
-
Halogen exchange is limited by the strong C-F bond, requiring harsh conditions.
-
Suzuki reactions proceed efficiently (75–90% yield) with electron-neutral boronic acids .
Stability Under Physiological Conditions
The compound’s reactivity in biological matrices informs its therapeutic potential.
| Condition | pH | Temperature | Degradation Pathway | Half-Life | Source |
|---|---|---|---|---|---|
| Simulated gastric fluid | 1.2 | 37°C | Acetamide hydrolysis | 2.3 h | |
| Plasma (human) | 7.4 | 37°C | Oxidative demethylation | 8.7 h |
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : The compound has shown potential as an anticancer agent by targeting specific enzymes involved in tumor growth. Studies have indicated that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. Its unique structure allows it to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Enzyme Inhibition : It may serve as a potent inhibitor for specific enzymes related to disease pathways, making it a candidate for drug development targeting diseases like diabetes and hypertension.
Biological Studies
- Biological Probes : The compound can act as a probe in biological studies to elucidate the function of biomolecules. Its ability to bind selectively to certain receptors or enzymes makes it valuable for studying cellular processes.
- Ligand Development : Given its structural complexity, it can be utilized in the design of ligands for receptor-targeted therapies, particularly in the context of neuropharmacology and cancer treatment.
Industrial Applications
- Material Science : The compound's properties may be harnessed in the development of new materials with enhanced stability and reactivity. Its unique functional groups could lead to innovative applications in coatings or polymers.
- Agrochemicals : The synthesis of derivatives based on this compound could result in novel agrochemicals that improve crop yield or pest resistance.
Case Studies
- Anticancer Research : In a study published in Journal of Medicinal Chemistry, derivatives of this compound were tested against several cancer cell lines. Results showed significant cytotoxicity with IC50 values comparable to established chemotherapeutics.
- Antimicrobial Efficacy : A research article in Antimicrobial Agents and Chemotherapy highlighted the compound's effectiveness against resistant strains of bacteria, suggesting its potential role in addressing antibiotic resistance.
- Biological Target Validation : A study reported in Bioorganic & Medicinal Chemistry Letters demonstrated how this compound could selectively inhibit a key enzyme involved in metabolic disorders, paving the way for further drug development efforts.
Mechanism of Action
The mechanism of action of 2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest analogues share the 1,2,4-triazolo[4,3-c]pyrimidine core but differ in substituents, significantly altering physicochemical and biological properties. Below is a comparative analysis:
Key Findings:
Substituent-Driven Activity: The pyridin-2-yl group in the target compound may enhance binding to eukaryotic kinases, whereas the 4-fluorophenylamino group in the analogue from improves bacterial membrane penetration . Trifluoromethyl vs. Methyl: The CF₃ group in the target compound increases metabolic stability compared to the methyl group in flumetsulam, which is prone to oxidative degradation .
Biological Target Specificity :
- Kinase vs. ALS Inhibition : While the target compound is computationally predicted to inhibit kinases, flumetsulam’s sulfonamide group directs it toward acetolactate synthase (ALS) in plants .
- Antimicrobial vs. Antifungal : The dimethylphenyl substituent in ’s analogue confers broad-spectrum antimicrobial activity, whereas oxadixyl’s oxazolidinyl group specifically targets oomycetes .
Polar Surface Area (PSA): The pyridinyl and trifluoromethyl groups reduce PSA (85 Ų vs. 110 Ų for flumetsulam), favoring CNS penetration .
Methodological Considerations for Similarity Assessment
Compound similarity was evaluated using Tanimoto coefficient-based fingerprinting (structural similarity) and pharmacophore mapping (functional similarity) . While structural analogs like the compound share >70% backbone similarity, their divergent substituents lead to distinct target profiles. This underscores the limitations of relying solely on 2D similarity metrics in virtual screening .
Biological Activity
The compound 2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic molecule belonging to the triazolopyrimidine class. Its unique structural features make it a subject of interest in medicinal chemistry and pharmacology for its potential biological activities, particularly in cancer treatment and antimicrobial applications.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 374.4 g/mol . The structure includes a triazolo[4,3-c]pyrimidine core, a pyridine ring, and an acetamide group. These functional groups contribute to its biological activity by enabling interactions with various biological targets.
Anticancer Activity
Recent studies have shown that triazolopyrimidine derivatives exhibit significant anticancer properties. For instance, related compounds have demonstrated potent inhibition against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 0.15 μM to 6.2 μM . The mechanism of action typically involves the inhibition of key signaling pathways or enzymes involved in tumor growth.
Antimicrobial Properties
The compound is also being investigated for its antimicrobial effects. Triazolopyrimidine derivatives have been reported to possess antibacterial and antifungal activities. For example, certain derivatives have shown effectiveness against pathogenic bacteria and fungi in vitro. The specific mechanisms often involve interference with microbial metabolic pathways or cell wall synthesis .
The biological activity of this compound likely involves binding to specific enzymes or receptors, modulating their activity. For anticancer effects, this may include inhibition of kinases or other proteins critical for cell proliferation and survival. In antimicrobial applications, it may disrupt bacterial cell wall synthesis or inhibit essential metabolic functions .
Study on Anticancer Activity
In a comparative study assessing the anticancer efficacy of various triazolopyrimidine derivatives, the compound exhibited significant cytotoxic effects against MCF-7 cells with an IC50 value of 27.3 μM , indicating potential as a therapeutic agent in breast cancer treatment . The study utilized assays such as Annexin V-FITC/PI staining to evaluate apoptosis induction.
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial properties of triazolopyrimidine derivatives found that compounds similar to the target compound displayed promising results against Staphylococcus aureus and Candida albicans. The minimal inhibitory concentrations (MICs) were determined to be significantly lower than those of standard antibiotics .
Data Table: Summary of Biological Activities
Q & A
Q. Table 1: Key Characterization Parameters
| Method | Key Metrics | Example Data from Evidence |
|---|---|---|
| SC-XRD | R-factor, mean C–C bond length | R = 0.044; mean C–C = 0.003 Å |
| H NMR | Chemical shifts, integration ratios | δ 1.3 ppm (CH), δ 7.8 ppm (Ar-H) |
Basic: What is the molecular formula and how is it validated experimentally?
Answer:
The molecular formula ( CHClFNO ) is determined via high-resolution mass spectrometry (HRMS) and corroborated by elemental analysis. PubChem-derived data for analogous compounds (e.g., CHClFNO) show exact mass matches within 0.001 Da, ensuring accuracy . Validation often involves comparing experimental vs. theoretical isotopic patterns, with deviations <5 ppm considered acceptable.
Advanced: How can computational methods resolve contradictions in crystallographic or spectroscopic data?
Answer:
Conflicting data (e.g., unexpected bond angles in X-ray studies or split NMR peaks) can arise from dynamic effects like tautomerism or crystal packing. Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model optimized geometries and predict NMR/IR spectra, identifying discrepancies. For example, ICReDD’s reaction path search methods use quantum chemical calculations to validate experimental structures and propose corrections . If SC-XRD and DFT geometries diverge >0.05 Å, consider re-measuring diffraction data or exploring alternative crystal forms .
Advanced: What strategies optimize the synthetic route for this compound?
Answer:
Key steps include:
- Regioselective cyclization : Use microwave-assisted synthesis (120°C, 30 min) to enhance triazole ring formation yield (85–90%) vs. conventional heating (60%, 6 h) .
- Purification : Employ flash chromatography (ethyl acetate/hexane, 3:7) or recrystallization (ethanol/water) to isolate the acetamide core with >95% purity .
- Yield optimization : Catalytic Pd(OAc) in Suzuki couplings improves aryl coupling efficiency (75–80% yield) .
Q. Table 2: Synthetic Optimization Parameters
| Step | Conditions | Yield Improvement |
|---|---|---|
| Cyclization | Microwave, 120°C, 30 min | 85–90% |
| Aryl Coupling | Pd(OAc), KCO, DMF | 75–80% |
Basic: What are common challenges in synthesizing this compound?
Answer:
Major challenges include:
- Steric hindrance from the trifluoromethylphenyl group, slowing nucleophilic substitution. Use bulky base (e.g., DBU) to deprotonate intermediates and enhance reactivity .
- Byproduct formation during triazole cyclization. Monitor reaction progress via TLC (R = 0.4 in CHCl/MeOH 9:1) and quench with ice-water to precipitate impurities .
Advanced: How can the core structure be modified to enhance bioactivity?
Answer:
- Substituent variation : Replace the pyridin-2-yl group with electron-withdrawing groups (e.g., NO) to modulate binding affinity. A study on pyrazolo[4,3-d]pyrimidine derivatives showed 10-fold potency increases with p-fluorophenyl substitutions .
- Scaffold hopping : Introduce sulfone or phosphonate moieties via Pd-catalyzed cross-coupling to improve solubility and target engagement .
Advanced: How should researchers analyze conflicting bioactivity data across assays?
Answer:
- Orthogonal assays : Validate enzyme inhibition (e.g., IC) with cell-based assays (e.g., luciferase reporter) to rule out false positives.
- Data normalization : Use Z-score or percent inhibition relative to controls to minimize plate-to-plate variability.
- Mechanistic studies : Conduct SPR (surface plasmon resonance) to confirm binding kinetics if discrepancies arise between biochemical and cellular data .
Advanced: What quality control measures ensure batch-to-batch consistency?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
